molecular formula C₂₄H₂₈N₂O₂ ·HCl B1159486 rac-2-Methyl-Solifenacin Hydrochloride

rac-2-Methyl-Solifenacin Hydrochloride

Cat. No.: B1159486
M. Wt: 376.493646
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-Methyl-Solifenacin Hydrochloride is a racemic mixture of a solifenacin derivative, structurally characterized by a quinuclidine core with a methyl substitution at the 2-position. The "rac" prefix indicates a racemic mixture, which may alter pharmacokinetic properties compared to enantiopure forms. Solifenacin derivatives typically exhibit high purity (>95%) and serve as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C₂₄H₂₈N₂O₂ ·HCl

Molecular Weight

376.493646

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features
rac-2-Methyl-Solifenacin HCl* Not provided ~429.9 (estimated)** Not available >95%* Quinuclidine core, 2-methyl substitution
Solifenacin Succinate C₂₃H₂₆N₂O₂·C₄H₆O₄ 480.55 242478-38-2 >98% Quinuclidine, tetrahydroisoquinoline groups
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl C₇H₁₅ClNS 181.7 1909286-99-2 >95% Cyclohexane, methylsulfanyl group
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine HCl C₁₂H₁₈ClN 211.7 1909288-59-0 >95% Cyclopropane, dimethylphenyl group

Assumed based on solifenacin backbone; Estimated by adding methyl group (15 g/mol) to solifenacin’s molecular weight (414.9); Typical purity for similar intermediates .

Analytical Methods

  • Solifenacin Succinate : Quantified via RP-HPLC with UV detection, validated for stability in tablet formulations .
  • Memantine HCl : Analyzed using spectrophotometric methods, emphasizing its alicyclic amine structure .
  • Prilocaine HCl : Assessed for impurities (e.g., o-toluidine) via USP reference standards and melting point tests .

Key Research Findings

  • Synthetic Versatility : Racemic hydrochlorides like rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl are prioritized for their adaptability in drug discovery, enabling stereochemical diversification .
  • Stability Challenges : Solifenacin derivatives require stringent storage conditions (dry, cool environments) to prevent degradation, as demonstrated in HPLC stability studies .
  • Purity Standards : High purity (>95%) is critical for racemic intermediates to ensure reproducibility in downstream applications, as seen in agrochemical and pharmaceutical synthesis .

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